molecular formula C10H14ClNO4S B273131 5-chloro-N-(2-hydroxyethyl)-2-methoxy-4-methylbenzenesulfonamide

5-chloro-N-(2-hydroxyethyl)-2-methoxy-4-methylbenzenesulfonamide

Cat. No. B273131
M. Wt: 279.74 g/mol
InChI Key: BLQODKWLPZHEGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(2-hydroxyethyl)-2-methoxy-4-methylbenzenesulfonamide, also known as CHM-1, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical and clinical studies, making it a subject of interest for researchers in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-hydroxyethyl)-2-methoxy-4-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in disease progression. For example, in cancer, 5-chloro-N-(2-hydroxyethyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. In inflammation, 5-chloro-N-(2-hydroxyethyl)-2-methoxy-4-methylbenzenesulfonamide has been found to inhibit the activity of the transcription factor NF-κB, which plays a key role in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-chloro-N-(2-hydroxyethyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects in different disease models. In cancer, 5-chloro-N-(2-hydroxyethyl)-2-methoxy-4-methylbenzenesulfonamide has been found to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation, 5-chloro-N-(2-hydroxyethyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and improve tissue damage. In diabetes, 5-chloro-N-(2-hydroxyethyl)-2-methoxy-4-methylbenzenesulfonamide has been found to improve glucose metabolism and reduce insulin resistance.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-chloro-N-(2-hydroxyethyl)-2-methoxy-4-methylbenzenesulfonamide is its potential therapeutic applications in various diseases. The compound has shown promising results in preclinical and clinical studies, making it a subject of interest for researchers in the field of medicinal chemistry. However, one of the limitations of 5-chloro-N-(2-hydroxyethyl)-2-methoxy-4-methylbenzenesulfonamide is its low water solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 5-chloro-N-(2-hydroxyethyl)-2-methoxy-4-methylbenzenesulfonamide. One area of interest is the development of more water-soluble analogs of 5-chloro-N-(2-hydroxyethyl)-2-methoxy-4-methylbenzenesulfonamide, which could improve its bioavailability and efficacy in vivo. Another area of interest is the investigation of the mechanism of action of 5-chloro-N-(2-hydroxyethyl)-2-methoxy-4-methylbenzenesulfonamide, which could lead to the development of more targeted therapies for various diseases. Additionally, further studies are needed to evaluate the safety and toxicity of 5-chloro-N-(2-hydroxyethyl)-2-methoxy-4-methylbenzenesulfonamide in vivo, as well as its potential interactions with other drugs.

Synthesis Methods

The synthesis of 5-chloro-N-(2-hydroxyethyl)-2-methoxy-4-methylbenzenesulfonamide involves the reaction of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride with 2-aminoethanol in the presence of a base. The resulting product is then purified and characterized using various spectroscopic techniques such as NMR and IR.

Scientific Research Applications

5-chloro-N-(2-hydroxyethyl)-2-methoxy-4-methylbenzenesulfonamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. In cancer, 5-chloro-N-(2-hydroxyethyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is another area where 5-chloro-N-(2-hydroxyethyl)-2-methoxy-4-methylbenzenesulfonamide has shown promising results, as it has been found to reduce the production of pro-inflammatory cytokines. In diabetes, 5-chloro-N-(2-hydroxyethyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to improve glucose metabolism and reduce insulin resistance.

properties

Product Name

5-chloro-N-(2-hydroxyethyl)-2-methoxy-4-methylbenzenesulfonamide

Molecular Formula

C10H14ClNO4S

Molecular Weight

279.74 g/mol

IUPAC Name

5-chloro-N-(2-hydroxyethyl)-2-methoxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C10H14ClNO4S/c1-7-5-9(16-2)10(6-8(7)11)17(14,15)12-3-4-13/h5-6,12-13H,3-4H2,1-2H3

InChI Key

BLQODKWLPZHEGA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)NCCO)OC

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)NCCO)OC

Origin of Product

United States

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